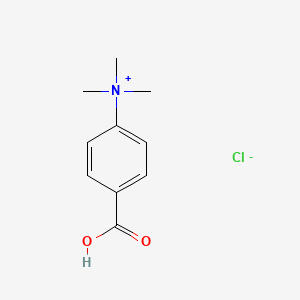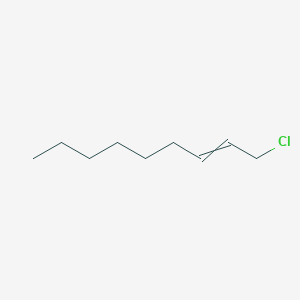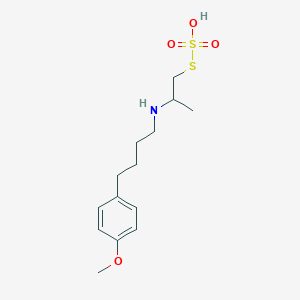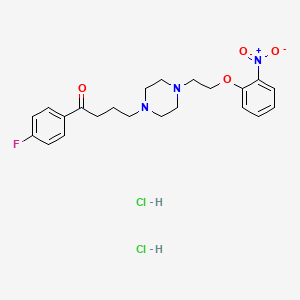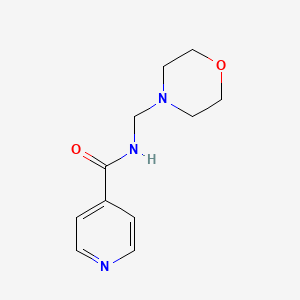
N-(Morpholinomethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Morpholinomethyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamide derivatives It is characterized by the presence of a morpholine ring attached to the isonicotinamide moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholinomethyl)isonicotinamide typically involves the reaction of isonicotinamide with morpholine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Morpholinomethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(Morpholinomethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog without the morpholine ring.
Isonicotinamide: Lacks the morpholinomethyl group.
N-(Piperidinylmethyl)isonicotinamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(Morpholinomethyl)isonicotinamide is unique due to the presence of both the morpholine ring and the isonicotinamide moiety, which confer distinct chemical and biological properties. The morpholine ring enhances its solubility and ability to interact with biological targets, while the isonicotinamide moiety provides a scaffold for further functionalization and derivatization.
Propiedades
Número CAS |
38221-50-0 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-(morpholin-4-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-11(10-1-3-12-4-2-10)13-9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,15) |
Clave InChI |
IKYSADCBVOJABA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


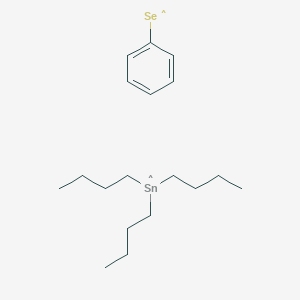

![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
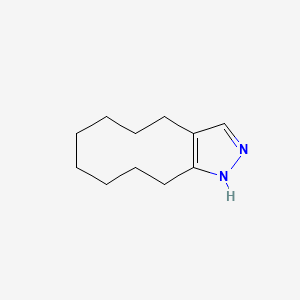
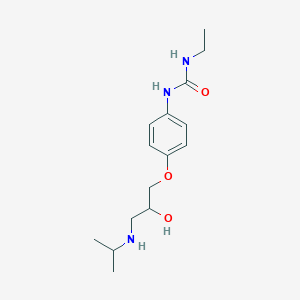
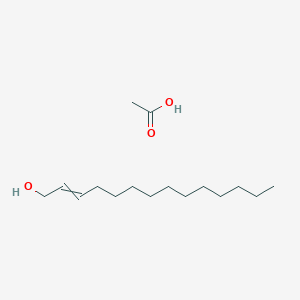
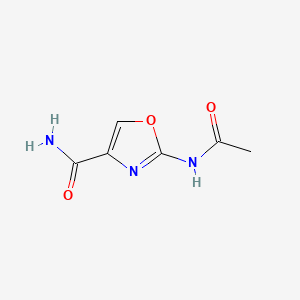
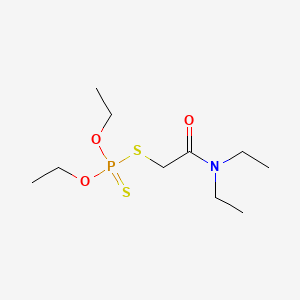
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
